molecular formula C9H12O3 B105405 4-Ipomeanol CAS No. 32954-58-8

4-Ipomeanol

Cat. No.: B105405
CAS No.: 32954-58-8
M. Wt: 168.19 g/mol
InChI Key: RJYQLMILDVERHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ipomeanol involves the preparation of radiolabeled this compound, which is a highly selective pulmonary alkylating agent. The procedures for its preparation include the use of specific radioactivity for biochemical and autoradiographic studies

Industrial Production Methods: Industrial production of this compound can be achieved through the cultivation of sweet potatoes infected with Fusarium solani. The fungus induces the production of this compound in the sweet potatoes, which can then be extracted and purified for further use .

Comparison with Similar Compounds

4-Ipomeanol is unique among furans due to its selective pulmonary toxicity and its potential as an anticancer agent. Similar compounds include:

Properties

IUPAC Name

1-(furan-3-yl)-4-hydroxypentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-7,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYQLMILDVERHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)C1=COC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Record name 4-Ipomeanol
Source Wikipedia
URL https://en.wikipedia.org/wiki/4-Ipomeanol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866492
Record name Ipomeanol
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Chloroform > 100 (mg/mL), Methanol > 100 (mg/mL), Water ~ 20 (mg/mL), 10% propylene glycol, 10% EtOH in water ~ 20 (mg/mL), 0.1 N HCl ~ 55 (mg/mL), 0.1 N NaOH < 3 (mg/mL)
Record name IPOMEANOL
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Vapor Pressure

0.000632 [mmHg]
Record name Ipomeanol
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Mechanism of Action

THE FORMATION OF HIGHLY REACTIVE METABOLITES FROM 4-IPOMEANOL, A SELECTIVE LUNG TOXIN IN RODENTS & OTHER MAMMALS & A POTENT HEPATOTOXIN IN BIRDS, WAS STUDIED IN TISSUES FROM ROOSTERS & JAPANESE QUAIL IN VIVO. CONSISTENT WITH PREVIOUS IN VIVO STUDIES ON THE TARGET ORGAN SELECTIVITY FOR COVALENT BINDING & TOXICITY OF 4-IPOMEANOL METABOLITES IN BIRDS, THE RATES OF REACTIVE METABOLITE FORMATION WERE VERY HIGH IN BIRD LIVER MICROSOMES COMPARED TO AVIAN PULMONARY OR RENAL MICROSOMES WHERE THIS ACTIVITY WAS RELATIVELY VERY LOW OR ABSENT.
Record name IPOMEANOL
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CAS No.

32954-58-8, 36878-93-0, 55659-41-1
Record name Ipomeanol
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Record name Ipomeanol
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Record name 4-Ipomeanol
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Record name 1-Pentanone, 1-(3-furanyl)-4-hydroxy-
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Record name 4-Ipomeanol
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Record name Ipomeanol
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Record name 4-IPOMEANOL
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Record name IPOMEANOL
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Record name 4-Ipomeanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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